molecular formula C14H18O2 B11507706 2-Ethynyladamantan-2-yl acetate

2-Ethynyladamantan-2-yl acetate

Cat. No.: B11507706
M. Wt: 218.29 g/mol
InChI Key: CDBKXUCTXRMDEU-UHFFFAOYSA-N
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Description

2-Ethynyladamantan-2-yl acetate is a derivative of adamantane, a compound known for its unique cage-like structure. This compound is characterized by the presence of an ethynyl group and an acetate group attached to the adamantane core. The adamantane structure is known for its rigidity and stability, making its derivatives valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyladamantan-2-yl acetate typically involves the reaction of adamantan-2-one with lithium acetylide to form 2-ethynyladamantan-2-ol. This intermediate is then reacted with acetic anhydride in the presence of a catalyst to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reactions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyladamantan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ethynyl group can be reduced to form ethyl derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of ethyladamantane derivatives.

    Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

2-Ethynyladamantan-2-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynyladamantan-2-yl acetate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the acetate group can undergo hydrolysis to release acetic acid, which can further interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyleneadamantane: Similar in structure but lacks the ethynyl and acetate groups.

    2-Benzylideneadamantane: Contains a benzylidene group instead of an ethynyl group.

    2-(Nitromethylene)adamantane: Contains a nitromethylene group, offering different reactivity.

Uniqueness

2-Ethynyladamantan-2-yl acetate is unique due to the presence of both the ethynyl and acetate groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the rigid adamantane core makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(2-ethynyl-2-adamantyl) acetate

InChI

InChI=1S/C14H18O2/c1-3-14(16-9(2)15)12-5-10-4-11(7-12)8-13(14)6-10/h1,10-13H,4-8H2,2H3

InChI Key

CDBKXUCTXRMDEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C2CC3CC(C2)CC1C3)C#C

Origin of Product

United States

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